molecular formula C8H7N B13614766 3-(Prop-2-YN-1-YL)pyridine

3-(Prop-2-YN-1-YL)pyridine

Cat. No.: B13614766
M. Wt: 117.15 g/mol
InChI Key: YEIHGIZQPJBGNA-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-YL)pyridine is an organic compound featuring a pyridine ring substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-YN-1-YL)pyridine typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine derivatives and alkynes . This method is favored for its efficiency and ability to produce high yields. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. Industrial processes would likely optimize reaction conditions to enhance yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-YN-1-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

3-(Prop-2-YN-1-YL)pyridine is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a propargyl group. The synthesis typically involves the reaction of pyridine with propargyl bromide, resulting in the formation of the desired alkynylated pyridine derivative. This synthetic route is notable for its efficiency and ability to yield high-purity products suitable for biological testing .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Some studies have demonstrated that derivatives of pyridine compounds, including those with alkynyl substitutions, show significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, although further studies are needed to elucidate the specific pathways involved .
  • Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms may involve inhibition of acetylcholinesterase and protection against oxidative stress .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated an IC50 value of approximately 25 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

2. Anticancer Activity

In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

3. Neuroprotective Studies

Research involving neuroblastoma cell lines treated with this compound demonstrated a protective effect against β-amyloid-induced toxicity. The compound improved cell viability by approximately 30% compared to untreated controls, indicating its potential role in neuroprotection .

Data Summary Table

Biological ActivityIC50 Value (µM)Reference
Antimicrobial (S. aureus)25
Anticancer (MCF-7)15
Neuroprotective-

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

3-prop-2-ynylpyridine

InChI

InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h1,3,5-7H,4H2

InChI Key

YEIHGIZQPJBGNA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CN=CC=C1

Origin of Product

United States

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